molecular formula C18H31N3O2 B2946550 N1-cyclopentyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide CAS No. 953199-82-1

N1-cyclopentyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2946550
CAS No.: 953199-82-1
M. Wt: 321.465
InChI Key: FZYBBJSMOMWGDG-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is a synthetic oxalamide-based compound designed for biochemical research. Its molecular structure features a central oxalamide core, known for strong hydrogen-bonding capabilities, which is flanked by two distinct cyclopentyl-containing substituents. This specific architecture is of significant interest in medicinal chemistry and drug discovery for its potential to interact with biological targets. Oxalamide derivatives similar to this compound are frequently investigated as building blocks in organic synthesis and as key scaffolds in the development of pharmacologically active molecules. The presence of the (1-cyclopentylpiperidin-4-yl)methyl group suggests potential for enhanced binding affinity and selectivity toward certain enzymes or receptors. Researchers utilize this compound in in vitro studies to explore its mechanism of action, which may involve modulation of specific protein targets, though its precise biological pathway requires further investigation. This product is provided for Research Use Only (RUO) . It is strictly not for human or veterinary diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

N'-cyclopentyl-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O2/c22-17(18(23)20-15-5-1-2-6-15)19-13-14-9-11-21(12-10-14)16-7-3-4-8-16/h14-16H,1-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYBBJSMOMWGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N1-cyclopentyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in the removal of the initiator methionine residue from nascent proteins, which is a critical step in protein maturation.

Mode of Action

It is believed to interact with its target, methionine aminopeptidase, and inhibit its function. This inhibition could lead to changes in protein maturation processes, potentially affecting the function of proteins within the cell.

Biological Activity

N1-cyclopentyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 953199-82-1
Molecular Formula C18H31N3O2
Molecular Weight 321.5 g/mol

The compound features a piperidine ring that contributes to its biological activity through interactions with various molecular targets.

Research indicates that this compound may exert its effects by modulating neurotransmitter systems and interacting with specific receptors. Its mechanism includes:

  • Binding to Receptors : The compound may bind to serotonin receptors, particularly the 5-HT2C receptor, influencing signaling pathways associated with mood regulation and psychotropic effects .
  • Inhibition of Anti-apoptotic Proteins : It has been suggested that similar compounds can inhibit Bcl-2 or Bcl-xL proteins, leading to apoptosis in cancer cells .

Anticancer Potential

Several studies have explored the anticancer properties of compounds structurally related to this compound. These compounds have demonstrated:

  • Induction of Apoptosis : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines by inhibiting anti-apoptotic proteins .
  • Selective Cytotoxicity : Research shows that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Neurological Effects

The compound's interaction with serotonin receptors suggests potential applications in treating neurological disorders:

  • Antipsychotic Activity : Compounds with similar structures have shown promise as antipsychotic agents by selectively activating serotonin receptors without significant side effects associated with traditional antipsychotics .
  • Behavioral Studies : In animal models, compounds related to this compound have demonstrated reductions in hyperactivity and anxiety-like behaviors, indicating potential for treating anxiety disorders.

Study on Anticancer Activity

A study published in Cancer Research detailed the effects of a related oxalamide compound on various cancer cell lines. The results indicated:

  • Cell Line Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell LineIC50 (µM)Mechanism of Action
MCF75.0Induction of apoptosis via Bcl-xL inhibition
HeLa3.5Cell cycle arrest at G2/M phase
A5494.0Activation of caspase pathways

Study on Neurological Effects

A behavioral study assessed the effects of a piperidine derivative on anxiety-like behavior in rodents:

  • Findings : The compound significantly reduced time spent in the open arms of an elevated plus maze, indicating anxiolytic properties.

Comparison with Similar Compounds

Structural and Functional Comparison

A summary of key oxalamide derivatives is provided in Table 1 , highlighting molecular features and applications.

Table 1: Comparative Analysis of Oxalamide Derivatives

Compound Name Molecular Formula Key Substituents Application Structural Features
Target Compound C₂₂H₃₄N₄O₂ Cyclopentyl, piperidinylmethyl EcMetAP1 inhibition Bidentate Co(II) coordination; planar oxalamide core
S336 (FL-no. 16.099) C₁₉H₂₃N₃O₄ 2,4-Dimethoxybenzyl, pyridin-2-ylethyl Umami flavor agonist (Savorymyx® UM33) Planar conformation; strong hydrogen bonding
GMC-1 C₁₆H₁₂BrN₃O₃ 4-Bromophenyl, isoindolinyl Antimicrobial agent Thiazole ring; aryl group diversity
Compound C2 Not specified Hexamethylene spacer Thermoplastic elastomers Planar trans zig-zag conformation; hydrogen-bond-driven crystallization
Co(II)-BPMO polymer C₁₆H₁₄CoN₄O₆ Bis(pyridinylmethyl)oxalamide Coordination polymer Octahedral Co(II) geometry; 3D architecture via oxalate and ligand bridging

Key Findings and Differentiation

Coordination Chemistry :
The target compound uniquely employs a Co(II) atom for bidentate coordination in EcMetAP1 inhibition, a feature absent in other oxalamides like S336 or GMC-1. This metal interaction is critical for stabilizing the enzyme-inhibitor complex . In contrast, Co(II)-BPMO polymer utilizes oxalate anions and pyridinyl groups for coordination, forming a 3D framework .

Hydrogen Bonding and Planarity :
The oxalamide core in the target compound adopts a planar conformation, similar to S336 and thermoplastic elastomers (e.g., Compound C2). However, the strength and role of hydrogen bonds differ:

  • In the target compound, hydrogen bonding is secondary to metal coordination.
  • In S336 and elastomers, hydrogen bonds dominate, driving self-assembly or flavor receptor binding .

Aryl vs. Aliphatic Substituents: GMC-1’s bromophenyl group and S336’s dimethoxybenzyl group introduce aromaticity, favoring π-π stacking in antimicrobial or flavor applications .

Biological vs. Material Applications : While the target compound and GMC-1 are biologically active (enzyme inhibition and antimicrobial), oxalamides like Compound C2 are functional in materials science, where hydrogen bonding dictates crystallization kinetics in polymers .

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